4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Overview
Description
PF-05085727 is a potent, selective, and brain-penetrant inhibitor of cyclic guanosine monophosphate-dependent phosphodiesterase 2A (PDE2A). It has an inhibitory concentration (IC50) of 2 nanomolar and exhibits over 4,000-fold selectivity for PDE2A over other phosphodiesterase enzymes . This compound has significant potential in scientific research, particularly in the fields of neurodegenerative diseases and cognitive disorders.
Preparation Methods
The synthesis of PF-05085727 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the azetidinyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with azetidine under specific conditions.
Functionalization with trifluoromethylphenyl group:
Industrial production methods for PF-05085727 are not widely documented, but they would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
PF-05085727 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: PF-05085727 can undergo substitution reactions, particularly at the azetidinyl and trifluoromethylphenyl groups
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PF-05085727 has several scientific research applications:
Neurodegenerative Diseases: It is used in research related to Alzheimer’s disease and other neurodegenerative conditions due to its ability to inhibit PDE2A and increase cyclic guanosine monophosphate levels in the brain
Cognitive Disorders: PF-05085727 is studied for its potential to improve cognitive function and memory by modulating cyclic guanosine monophosphate signaling pathways
Imaging Studies: Its derivatives, such as the 3-[(18)F]fluoroazetidinyl derivative, are used in positron emission tomography imaging to study brain PDE2A activity in live subjects.
Mechanism of Action
PF-05085727 exerts its effects by selectively inhibiting PDE2A, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate. By inhibiting PDE2A, PF-05085727 increases the levels of cyclic guanosine monophosphate in the brain, which in turn modulates various signaling pathways involved in cognitive function and neuroprotection . The molecular targets include PDE2A and downstream effectors in the cyclic guanosine monophosphate signaling pathway.
Comparison with Similar Compounds
PF-05085727 is unique due to its high selectivity and brain penetrance. Similar compounds include:
Ibudilast: A nonselective phosphodiesterase inhibitor used as an anti-inflammatory agent.
Cilostazol: A PDE3 inhibitor used to treat intermittent claudication.
PF-05085727 stands out due to its high selectivity for PDE2A and its ability to penetrate the brain, making it particularly useful for research in neurodegenerative diseases and cognitive disorders.
Properties
IUPAC Name |
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEYUXRBIMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-05085727 interact with PDE2A and what are the downstream effects of this interaction?
A1: PF-05085727 acts as a potent and selective inhibitor of PDE2A []. While the exact binding mechanism is not detailed in the provided abstract, PDE2A inhibitors generally exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) specifically within the brain. This inhibition leads to increased intracellular levels of these secondary messengers, subsequently impacting downstream signaling pathways involved in neuronal plasticity and synaptic transmission. The study demonstrates that PF-05085727 effectively reverses the effects of NMDA antagonists in rodents, both behaviorally and electrophysiologically, supporting the notion that PDE2A inhibition can enhance NMDA signaling [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.